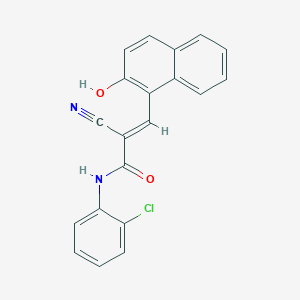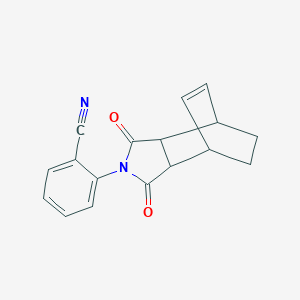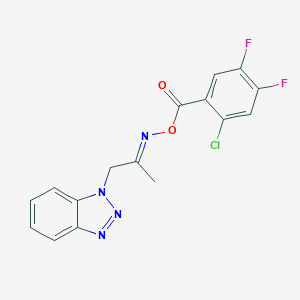![molecular formula C37H37N3O3 B388846 5-[4-(4-BENZYLPIPERIDIN-1-YL)-3-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388846.png)
5-[4-(4-BENZYLPIPERIDIN-1-YL)-3-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-Benzylpiperidino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound that features a unique structure combining a benzylpiperidine moiety with a nitrophenyl group and a tetrahydrobenzo[a]phenanthridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-BENZYLPIPERIDIN-1-YL)-3-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the Nitrophenyl Group: This step involves nitration of a suitable aromatic precursor, such as benzene, to introduce the nitro group at the desired position.
Cyclization to Form the Tetrahydrobenzo[a]phenanthridinone Core: This step typically involves a series of cyclization reactions under acidic or basic conditions to form the fused ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(4-Benzylpiperidino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylpiperidine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its interaction with monoamine receptors.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Research: It can be used to study the effects of nitrophenyl and benzylpiperidine moieties on biological systems.
Mecanismo De Acción
The mechanism of action of 5-[4-(4-BENZYLPIPERIDIN-1-YL)-3-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with monoamine receptors in the brain. The benzylpiperidine moiety acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This interaction can modulate neurotransmitter levels, potentially leading to therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: A simpler analogue that also acts as a monoamine releasing agent.
2-Benzylpiperidine: Another analogue with similar pharmacological properties.
Benzylpiperazine: A structurally related compound with psychoactive properties.
Uniqueness
5-[4-(4-Benzylpiperidino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is unique due to its complex fused ring system and the presence of both nitrophenyl and benzylpiperidine moieties. This combination of structural features gives it distinct chemical and biological properties compared to simpler analogues.
Propiedades
Fórmula molecular |
C37H37N3O3 |
|---|---|
Peso molecular |
571.7g/mol |
Nombre IUPAC |
5-[4-(4-benzylpiperidin-1-yl)-3-nitrophenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C37H37N3O3/c1-37(2)22-29-34-28-11-7-6-10-26(28)12-14-30(34)38-36(35(29)33(41)23-37)27-13-15-31(32(21-27)40(42)43)39-18-16-25(17-19-39)20-24-8-4-3-5-9-24/h3-15,21,25,36,38H,16-20,22-23H2,1-2H3 |
Clave InChI |
GLRWJYMPXPOFQD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N6CCC(CC6)CC7=CC=CC=C7)[N+](=O)[O-])C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N6CCC(CC6)CC7=CC=CC=C7)[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388765.png)
![1-(4-fluorophenyl)ethanone O-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime](/img/structure/B388766.png)
![N-(3,4-dimethylphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388767.png)
![3',5'-DI-TERT-BUTYL-6-CHLORO-2-ETHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE](/img/structure/B388770.png)

methanone](/img/structure/B388775.png)

![2-(5-acetyl-2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B388778.png)

![N'-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-IODOBENZOHYDRAZIDE](/img/structure/B388781.png)
![1-Acetyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B388782.png)
![ethyl 2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388783.png)

![ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388786.png)
